![molecular formula C9H15ClN2O B1438440 1,9-二氮杂螺[5.5]十一-3-烯-2-酮盐酸盐 CAS No. 1172814-19-5](/img/structure/B1438440.png)

1,9-二氮杂螺[5.5]十一-3-烯-2-酮盐酸盐

描述

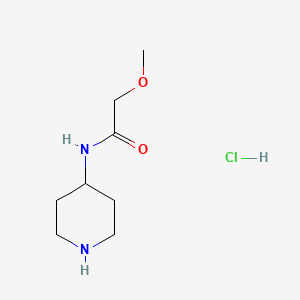

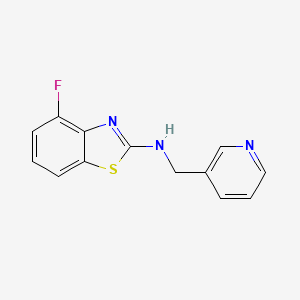

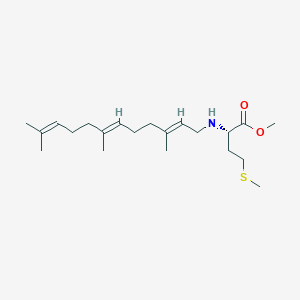

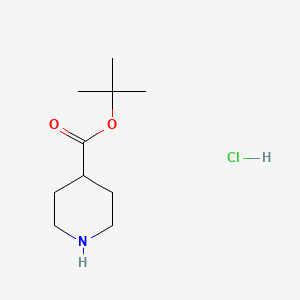

“1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride” is a chemical compound with the molecular formula C₉H₁₄N₂O·ClH . It has a molecular weight of 202.681 g/mol .

Molecular Structure Analysis

The molecular structure of “1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride” consists of 9 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis

The melting point of “1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride” is greater than 300°C . It should be stored at ambient temperature .科学研究应用

1. Application in Dengue Virus Inhibition

- Summary of Application: This compound has been used in the development of derivatives that inhibit the Dengue Virus Type 2 (DENV2). The virus poses a serious worldwide health threat with up to 400 million infections occurring annually in over 100 countries .

- Methods of Application: The compound was used to design 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives . The derivatives were then tested for their inhibitory activity against DENV2 in a cell-based assay .

- Results: Compounds with substitutions featuring 2-methylbenzyl, 4-bromobenzyl, and 4-cyanobenzyl groups were found to be potent against DENV2. Docking calculations identified NS5-methyltransferase as the most probable target for this series of compounds .

2. Application in the Synthesis of Schiff Bases

- Summary of Application: This compound has been used in the synthesis of Schiff bases, which are functional groups that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .

- Methods of Application: The compound was reacted with pyridazinethiones derivatives and hydrazine. The reaction surprisingly resulted in Schiff bases deriving from the reaction of hydrazones with acetone .

- Results: The unexpected formation of Schiff bases was observed. This discovery could have implications for the synthesis of new compounds with potential applications in medicinal chemistry .

3. Application in γ-Aminobutyric Acid Type A Receptor Antagonism

- Summary of Application: The compound has been used in the development of potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .

- Methods of Application: The compound was used to design 3,9-diazaspiro undecane-based compounds 2027 and 018 . These derivatives were then tested for their antagonistic activity against GABAAR .

- Results: The compounds were found to be potent GABAAR antagonists showing low cellular membrane permeability .

4. Application in the Synthesis of Spiro-Thieno Pyrimidinone Derivatives

- Summary of Application: This compound has been used in the synthesis of spiro-thieno pyrimidinone derivatives .

- Methods of Application: The compound was used in an efficient and direct synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene. The base-catalyzed recyclization of this compound was studied .

- Results: The products have been characterized by elemental analyses, and IR, MS, 1H NMR, and 13C NMR spectroscopy .

安全和危害

属性

IUPAC Name |

1,9-diazaspiro[5.5]undec-3-en-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c12-8-2-1-3-9(11-8)4-6-10-7-5-9;/h1-2,10H,3-7H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQPBSKNPJHCOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC=CC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

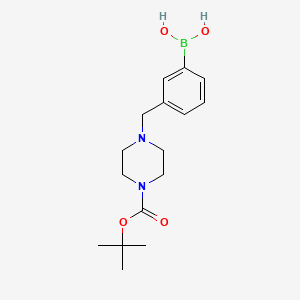

![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)